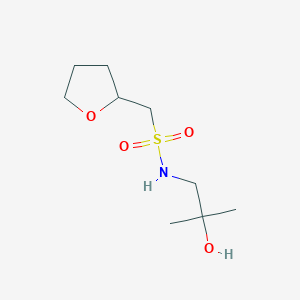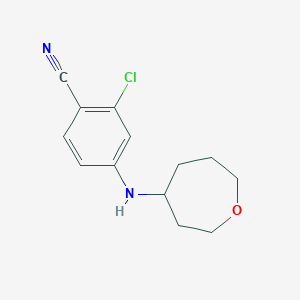![molecular formula C14H14FNO4 B7589133 4-[(E)-3-(3-fluorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589133.png)
4-[(E)-3-(3-fluorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-3-(3-fluorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid, also known as FMOC-L-2-Morpholinoalanine, is a chemical compound that is widely used in scientific research. It is a derivative of the amino acid alanine, and it has a variety of applications in biochemistry, pharmacology, and other fields. In
Mécanisme D'action
The mechanism of action of 4-[(E)-3-(3-fluorophenyl)prop-2-enoyl]morpholine-2-carboxylic acidpholinoalanine is not fully understood, but it is believed to interact with proteins in a variety of ways. It may act as a substrate for enzymes, or it may bind to proteins and affect their function. Additionally, 4-[(E)-3-(3-fluorophenyl)prop-2-enoyl]morpholine-2-carboxylic acidpholinoalanine can be used to label proteins for fluorescence imaging, which can help researchers visualize protein interactions and localization.
Biochemical and Physiological Effects
4-[(E)-3-(3-fluorophenyl)prop-2-enoyl]morpholine-2-carboxylic acidpholinoalanine does not have any known biochemical or physiological effects on its own. However, it is often used in conjunction with other compounds to study their effects on biological systems. For example, it can be used to study the effects of drugs on protein interactions, or to investigate the role of specific proteins in disease processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[(E)-3-(3-fluorophenyl)prop-2-enoyl]morpholine-2-carboxylic acidpholinoalanine is its versatility. It can be used in a variety of applications, from peptide synthesis to protein labeling. Additionally, it is relatively easy to synthesize and purify, which makes it a useful tool for researchers. However, there are also some limitations to its use. For example, 4-[(E)-3-(3-fluorophenyl)prop-2-enoyl]morpholine-2-carboxylic acidpholinoalanine is not suitable for use in vivo, as it is not stable in biological systems. Additionally, it can be expensive to synthesize, which may limit its use in some labs.
Orientations Futures
There are many potential future directions for research involving 4-[(E)-3-(3-fluorophenyl)prop-2-enoyl]morpholine-2-carboxylic acidpholinoalanine. One area of interest is the development of new methods for peptide synthesis and protein labeling using 4-[(E)-3-(3-fluorophenyl)prop-2-enoyl]morpholine-2-carboxylic acidpholinoalanine. Additionally, researchers may investigate the use of 4-[(E)-3-(3-fluorophenyl)prop-2-enoyl]morpholine-2-carboxylic acidpholinoalanine in the study of specific diseases or biological processes. Finally, there is potential for the development of new compounds based on 4-[(E)-3-(3-fluorophenyl)prop-2-enoyl]morpholine-2-carboxylic acidpholinoalanine, which could have a variety of applications in biochemistry and pharmacology.
Conclusion
4-[(E)-3-(3-fluorophenyl)prop-2-enoyl]morpholine-2-carboxylic acidpholinoalanine is a versatile and useful compound that has a wide range of applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this area has the potential to yield important insights into biological systems and to develop new compounds for use in biochemistry and pharmacology.
Méthodes De Synthèse
4-[(E)-3-(3-fluorophenyl)prop-2-enoyl]morpholine-2-carboxylic acidpholinoalanine can be synthesized using a variety of methods, but one of the most common is the Fmoc-SPPS (solid-phase peptide synthesis) method. This involves attaching the FMOC group to the N-terminus of the alanine residue, and then coupling it with the morpholine-2-carboxylic acid. The resulting compound is then deprotected and purified to obtain 4-[(E)-3-(3-fluorophenyl)prop-2-enoyl]morpholine-2-carboxylic acidpholinoalanine.
Applications De Recherche Scientifique
4-[(E)-3-(3-fluorophenyl)prop-2-enoyl]morpholine-2-carboxylic acidpholinoalanine has a wide range of applications in scientific research. It is often used as a building block in the synthesis of peptides and proteins, and it can also be used as a substrate for enzymes. In addition, 4-[(E)-3-(3-fluorophenyl)prop-2-enoyl]morpholine-2-carboxylic acidpholinoalanine is used in the study of protein-protein interactions, and it can be used to label proteins for fluorescence imaging.
Propriétés
IUPAC Name |
4-[(E)-3-(3-fluorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO4/c15-11-3-1-2-10(8-11)4-5-13(17)16-6-7-20-12(9-16)14(18)19/h1-5,8,12H,6-7,9H2,(H,18,19)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBKUTWMFGFEAX-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C=CC2=CC(=CC=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(CN1C(=O)/C=C/C2=CC(=CC=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-3-(3-fluorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-(4-Bromophenyl)cyclopropanecarbonyl]morpholine-2-carboxylic acid](/img/structure/B7589056.png)
![4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589084.png)


![3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide](/img/structure/B7589100.png)
![N-[(1-hydroxycyclohexyl)methyl]-2-pyrazol-1-ylacetamide](/img/structure/B7589107.png)

![3-[1-[[5-(2-Methylcyclopropyl)furan-2-yl]methyl]piperidin-3-yl]propanoic acid](/img/structure/B7589120.png)
![3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid](/img/structure/B7589123.png)
![N-[(1-hydroxycyclohexyl)methyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7589126.png)

![2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine](/img/structure/B7589144.png)

